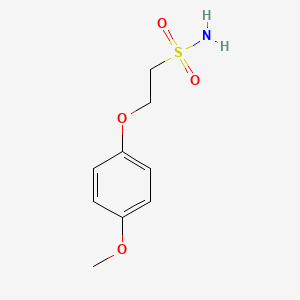

2-(4-Methoxyphenoxy)ethane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H13NO4S |

|---|---|

Poids moléculaire |

231.27 g/mol |

Nom IUPAC |

2-(4-methoxyphenoxy)ethanesulfonamide |

InChI |

InChI=1S/C9H13NO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |

Clé InChI |

IWMQSKWKLLDEEG-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)OCCS(=O)(=O)N |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenoxy Ethane 1 Sulfonamide

Retrosynthetic Analysis of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For this compound, two primary disconnections are considered: the sulfur-nitrogen (S-N) bond of the sulfonamide and the carbon-oxygen (C-O) ether linkage.

S-N Bond Disconnection: The most common and direct disconnection is that of the S-N bond. This approach identifies 2-(4-methoxyphenoxy)ethane-1-sulfonyl chloride as the key electrophilic precursor and ammonia (B1221849) (or an ammonia equivalent) as the nucleophile. This is the most classical approach to primary sulfonamide synthesis. nih.govacs.org

C-O Bond Disconnection: An alternative disconnection breaks the ether bond. This leads to 4-methoxyphenol (B1676288) and a two-carbon electrophile already containing the sulfonamide or a precursor group, such as 2-bromoethane-1-sulfonamide.

Following the S-N disconnection pathway, the precursor 2-(4-methoxyphenoxy)ethane-1-sulfonyl chloride can be further broken down. A logical disconnection of the C-O ether bond points to 4-methoxyphenol and 2-chloroethanesulfonyl chloride as starting materials. A plausible forward synthesis would therefore involve the Williamson ether synthesis between 4-methoxyphenol and a suitable 2-haloethane sulfonyl chloride derivative. A potential synthesis route for a similar structure involves reacting 4-methoxyphenol with 1,2-dibromoethane, followed by the introduction of the sulfonamide group. smolecule.comresearchgate.net

Established Synthetic Routes for Sulfonamide Scaffold Construction

The construction of the sulfonamide scaffold is a well-explored area of organic synthesis. Several established methods are applicable to the synthesis of this compound.

The reaction of a sulfonyl chloride with ammonia is the most traditional and widely employed method for the preparation of primary sulfonamides. nih.govacs.orgresearchgate.net This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Reaction Scheme: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

While this method is straightforward, it has notable drawbacks. The synthesis of the requisite sulfonyl chlorides often requires harsh oxidative and acidic conditions, which may not be compatible with sensitive functional groups. acs.org Furthermore, the use of gaseous ammonia can be challenging to handle in a laboratory setting, and alternative ammonia surrogates can reduce atom economy. acs.org

Modern organic synthesis has seen the rise of metal-catalyzed cross-coupling reactions for the formation of C-N and S-N bonds. These methods offer milder reaction conditions and broader substrate scope compared to classical approaches.

Copper-Catalyzed Sulfonamidation: Copper-based catalytic systems are effective for the N-arylation of sulfonamides. nih.gov These reactions typically couple sulfonamides with aryl halides or boronic acids. While often used for secondary or N-aryl sulfonamides, modifications can be adapted for primary sulfonamide synthesis. nih.govsemanticscholar.org A recent development involves a copper-catalyzed decarboxylative halosulfonylation that converts aromatic carboxylic acids into sulfonyl chlorides, which can then be aminated in a one-pot procedure to yield sulfonamides. princeton.eduacs.org

Nickel-Catalyzed Sulfonamidation: Nickel catalysis has emerged as a powerful tool for C-N bond formation. nih.govprinceton.edu Photosensitized nickel catalysis, for instance, enables the efficient coupling of sulfonamides with a wide range of aryl and heteroaryl halides under mild conditions. semanticscholar.orgnih.govprinceton.edu The proposed mechanism involves the oxidative addition of a Ni(0) complex to the aryl halide, followed by ligand exchange with the sulfonamide and reductive elimination to form the desired product. nih.gov

In recent years, the principles of green chemistry have been increasingly applied to sulfonamide synthesis to reduce environmental impact. sci-hub.seresearchgate.net Key strategies include the use of environmentally benign solvents, solvent-free reactions, and the reduction of hazardous reagents.

A significant advancement is the use of water as a solvent for the reaction between sulfonyl chlorides and amines. sci-hub.sescilit.comrsc.org Deng and Mani described a method using equimolar amounts of the reactants in water, with sodium carbonate to control the pH, eliminating the need for organic bases. rsc.org Product isolation is simplified to filtration after acidification, often providing high yields and purity without further chromatography. rsc.org Other green approaches include using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent or conducting reactions under neat (solvent-free) conditions. sci-hub.se Metal-free, three-component reactions using readily available inorganic salts like sodium metabisulfite (B1197395) and sodium azide (B81097) have also been developed as a green route to primary sulfonamides. rsc.org

Novel Synthetic Strategies for this compound and Related Phenoxyethane Sulfonamides

Research into novel synthetic methodologies continues to provide more efficient and versatile routes to sulfonamides.

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. In the context of sulfonamide synthesis, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgscirp.orgnih.gov

A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids, bypassing the need to isolate often unstable sulfonyl chlorides. organic-chemistry.orgacs.orgscribd.com In this procedure, the sulfonic acid is activated in situ, for example with 2,4,6-trichloro- organic-chemistry.orgnih.govscribd.com-triazine (TCT), and then reacted with an amine under microwave irradiation. organic-chemistry.orgacs.orgscribd.com This one-pot approach is highly efficient, tolerates a good range of functional groups, and simplifies the purification process. organic-chemistry.orgacs.org Studies have shown that microwave-assisted methods consistently provide higher yields in significantly shorter timeframes than conventional heating. scirp.org

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 2.5 h) | Minutes (e.g., 10-20 min) | scirp.org |

| Yield | Moderate to good | Good to excellent (often higher than conventional) | scirp.org |

| Conditions | Reflux at high temperatures | Controlled heating at specific temperatures (e.g., 50-200 °C) | scirp.orgnih.gov |

| Procedure | Often requires isolation of intermediates | Enables efficient one-pot procedures | organic-chemistry.orgacs.org |

One-Pot Reaction Sequences

The synthesis of this compound can be streamlined through one-pot, multi-step procedures that enhance efficiency by minimizing intermediate isolation and purification steps. Such sequences are designed to combine several transformations in a single reaction vessel, often by the sequential addition of reagents.

One conceptual one-pot approach involves the palladium-catalyzed sulfination of a suitable aryl precursor followed by in-situ amination. ox.ac.uk A plausible pathway could start from 1-(2-bromoethoxy)-4-methoxybenzene. This starting material would first react with a sulfur dioxide surrogate, such as DABSO (the adduct of DABCO and SO₂), under palladium catalysis to form an intermediate aryl sulfinate. ox.ac.uk Without isolation, this intermediate can be subsequently converted to the final sulfonamide by treatment with an amine source and an oxidant like aqueous sodium hypochlorite (B82951) (bleach). ox.ac.uk

Another potential one-pot strategy could begin with more fundamental building blocks. For instance, a reaction could be initiated with 4-methoxyphenol and 2-chloroethanol, followed by transformation into the corresponding ethanesulfonate, then conversion to the sulfonyl chloride, and finally amination. More advanced one-pot methods leverage novel catalytic systems to construct sulfonamides from unconventional starting materials like carboxylic acids and amines, which could be adapted for this target molecule. nih.gov These processes often utilize copper catalysis to convert an aromatic acid to a sulfonyl chloride intermediate, which is then aminated in the same vessel. nih.gov

| Conceptual One-Pot Synthesis Stage | Key Reagents/Catalysts | Transformation | Potential Advantages |

| Stage 1: C-S Bond Formation | 1-(2-bromoethoxy)-4-methoxybenzene, DABSO, Pd(0) catalyst | Aryl bromide to Aryl sulfinate | Avoids handling of odorous thiols or corrosive sulfonyl chlorides. |

| Stage 2: Sulfonamide Formation | Amine source (e.g., NH₄OH), NaOCl (bleach) | Sulfinate to Sulfonamide | Rapid conversion; avoids isolation of the reactive sulfinate intermediate. |

Chemo- and Regioselective Functionalization

The structure of this compound contains several distinct reactive sites, allowing for chemo- and regioselective functionalization. The primary sites for modification are the aromatic ring and the sulfonamide nitrogen.

Aromatic Ring Functionalization: The phenoxy moiety is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating nature of the alkoxy group. wikipedia.orgwikipedia.org According to the principles of SEAr, the ether group directs incoming electrophiles to the ortho and para positions. wikipedia.org Since the para position is occupied by the ethane-1-sulfonamide side chain, functionalization occurs regioselectively at the positions ortho to the ether linkage (C2 and C6). Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be employed. libretexts.orgmasterorganicchemistry.comyoutube.com The aliphatic ethane (B1197151) linker and the sulfonamide group are typically unreactive under these conditions, ensuring high chemoselectivity.

Sulfonamide Nitrogen Functionalization: The hydrogen atom on the sulfonamide nitrogen is acidic and can be selectively removed by a base. The resulting anion is a potent nucleophile, allowing for selective functionalization at the nitrogen atom without affecting the rest of the molecule. This inherent reactivity enables a wide range of N-substitution reactions, which are discussed in detail in section 2.4.3.

| Reaction Type | Typical Reagents | Predicted Regioselectivity | Reference Reaction |

| Halogenation | Br₂, FeBr₃ or NBS | Ortho to phenoxy group | Aromatic Bromination wikipedia.org |

| Nitration | HNO₃, H₂SO₄ | Ortho to phenoxy group | Aromatic Nitration libretexts.org |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho to phenoxy group | Friedel-Crafts Reaction wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | Ortho to phenoxy group | Aromatic Sulfonation libretexts.org |

Derivatization Strategies for this compound Analogs

The core structure of this compound serves as a versatile scaffold for the development of analogs through targeted modifications at its three main components: the phenoxy moiety, the ethane linker, and the sulfonamide group.

Modifications at the Phenoxy Moiety

The phenoxy ring offers several avenues for derivatization.

O-Demethylation: The methoxy (B1213986) group can be cleaved to yield the corresponding phenol (B47542) derivative using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This unmasks a hydroxyl group, which can be used for subsequent functionalization, such as etherification or esterification, to generate a wide array of new analogs.

Electrophilic Aromatic Substitution: As detailed in section 2.3.3, the aromatic ring can be selectively functionalized at the ortho positions. For example, bromination can introduce bromine atoms, which can then be used as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach new aryl or alkyl groups.

Hydroxylation: Direct hydroxylation of the activated aromatic ring can be achieved using specific oxidizing agents, such as in-situ generated ethaneperoxoic acid from hydrogen peroxide and acetic acid, providing hydroxy-methoxybenzene derivatives. nih.gov

Substitutions on the Ethane Linker

Direct functionalization of the sp³-hybridized carbons of the ethane linker is challenging due to their inherent lack of reactivity compared to the aromatic ring and the sulfonamide group. Therefore, analogs with substitutions on the ethane bridge are typically prepared through synthetic routes employing modified starting materials rather than by direct derivatization of the parent compound. For example, to introduce a methyl group on the ethane linker, the synthesis could start from 4-methoxyphenol and 1-bromopropan-2-ol, followed by subsequent steps to install the sulfonamide functionality.

N-Substitution of the Sulfonamide Group

The sulfonamide nitrogen is the most common site for derivatization, owing to its acidity and nucleophilicity after deprotonation. A vast number of N-substituted analogs can be synthesized through alkylation, arylation, and acylation reactions.

N-Alkylation: A variety of methods exist for the mono-N-alkylation of sulfonamides. Modern catalytic approaches utilize transition metals like manganese acs.org or iridium researchgate.net to enable the use of alcohols as alkylating agents in a "borrowing hydrogen" strategy, which is environmentally benign as water is the only byproduct. acs.orgresearchgate.net Other methods include alkylation with trichloroacetimidates under thermal conditions, which avoids the need for catalysts. nih.gov

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen is typically achieved via transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed methods (e.g., using CuI) with aryl iodides or bromides are well-established. researchgate.netresearchgate.net Palladium-catalyzed systems, often employing specialized phosphine (B1218219) ligands like AdBippyPhos, provide a general and effective route to N,N-diaryl or N-alkyl-N-aryl sulfonamides. acs.org

N-Acylation: Acyl groups can be readily introduced using acylating agents such as acyl chlorides or anhydrides. These reactions can be catalyzed by Lewis acids like copper(II) triflate (Cu(OTf)₂) or heteropolyacids to afford N-acylsulfonamides in high yields. tandfonline.comtandfonline.com N-acylbenzotriazoles also serve as effective acylating agents in the presence of a base like sodium hydride. epa.gov

| Modification | Reaction Type | Reagents/Catalyst | Product Type |

| N-Alkylation | Borrowing Hydrogen | Alcohol, Mn(I) PNP pincer catalyst acs.org | N-Alkyl Sulfonamide |

| Thermal Substitution | Alkyl Trichloroacetimidate nih.gov | N-Alkyl Sulfonamide | |

| N-Arylation | Copper-Catalyzed C-N Coupling | Aryl Iodide, CuI researchgate.net | N-Aryl Sulfonamide |

| Palladium-Catalyzed C-N Coupling | Aryl Bromide, Pd Catalyst / AdBippyPhos Ligand acs.org | N-Aryl Sulfonamide | |

| N-Acylation | Lewis Acid Catalysis | Acetic Anhydride, Cu(OTf)₂ tandfonline.com | N-Acyl Sulfonamide |

| Base-Mediated Acylation | N-Acylbenzotriazole, NaH epa.gov | N-Acyl Sulfonamide |

Molecular Interactions and Mechanistic Chemical Biology of 2 4 Methoxyphenoxy Ethane 1 Sulfonamide

Investigation of Binding Mechanisms to Biological Macromolecules

The sulfonamide moiety is a well-established pharmacophore that targets several important enzyme classes. The following sections detail the likely inhibition mechanisms of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide against these enzymes based on the known interactions of related sulfonamide compounds.

Sulfonamides are classic antibacterial agents that function by inhibiting dihydropteroate (B1496061) synthetase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. wikipedia.orgnih.gov This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org Mammalian cells are unaffected as they obtain folate from their diet. wikipedia.org

The inhibitory action of sulfonamides on DHPS is a textbook example of competitive inhibition. The enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov Due to their structural and electronic similarity to the natural substrate pABA, sulfonamides act as substrate mimics, competing for the pABA binding site on the DHPS enzyme. nih.gov By binding to the active site, the sulfonamide molecule prevents pABA from binding, thereby halting the synthesis of dihydropteroate and, consequently, folic acid.

Table 1: Inhibition of E. coli Dihydropteroate Synthetase by Representative Sulfonamides

| Compound | Kᵢ (μM) | I₅₀ (μM) | Inhibition Type |

|---|---|---|---|

| Sulfadiazine | 2.5 nih.gov | - | Competitive nih.gov |

| 4,4′-Diaminodiphenylsulfone (Dapsone) | 5.9 nih.gov | 20 nih.gov | Competitive nih.gov |

This table provides illustrative data for well-characterized sulfonamide inhibitors of DHPS and is not specific to this compound.

The sulfonamide group is the archetypal zinc-binding function for the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications.

The mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. This binding displaces or prevents the binding of a zinc-coordinated hydroxide (B78521) ion, which is the key nucleophile in the catalytic cycle. The interaction is stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in human CA II) and its backbone NH group.

Different CA isozymes (e.g., cytosolic hCA I and hCA II, and transmembrane, tumor-associated hCA IX and hCA XII) exhibit varying susceptibility to sulfonamide inhibitors. nih.gov This selectivity is determined by the specific amino acid residues lining the active site cavity. The R-SO₂NH₂ structure of the inhibitor plays a crucial role, where the R group can extend out of the active site and form additional interactions with residues on the enzyme surface, influencing both potency and isoform selectivity. nih.gov For this compound, the methoxyphenoxyethane side chain would be the primary determinant of its inhibitory potency and isozyme selectivity profile.

Table 2: Inhibition Constants (Kᵢ) of Representative Sulfonamides Against Human Carbonic Anhydrase Isozymes

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

|---|

This table provides illustrative data for a well-characterized CA inhibitor and is not specific to this compound.

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key enzymes in the conversion of arachidonic acid to prostaglandins. nih.gov They are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Several selective COX-2 inhibitors, known as coxibs, feature a sulfonamide or a related sulfonyl group.

The active site of COX enzymes is a long hydrophobic channel. COX-2 possesses a larger active site and a distinct side pocket compared to COX-1, which allows for the accommodation of bulkier inhibitors. Sulfonamide-based COX-2 inhibitors, such as celecoxib, exploit this structural difference. The sulfonamide moiety of these inhibitors typically binds to this hydrophilic side pocket, forming hydrogen bonds with specific residues like His90, Arg513, and Gln192. This specific interaction is a key determinant of COX-2 selectivity.

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its dysregulation is implicated in various cancers. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs.

While many established EGFR inhibitors are based on quinazoline (B50416) or pyrimidine (B1678525) scaffolds, some compounds containing a sulfonamide moiety have also been reported as EGFR inhibitors. For example, 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide was identified as an inhibitor of EGFR tyrosine kinase with an IC₅₀ value of 22.74 nM. nih.gov The inhibition mechanism for these compounds involves binding to the ATP pocket, where specific hydrogen bonds and hydrophobic interactions with key residues stabilize the complex and prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and downstream signaling. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of this compound, modifications would primarily focus on the phenoxy ring.

The nature and position of substituents on the phenoxy ring of this compound derivatives would be expected to have a profound impact on their biological activity. These substituents can modulate the molecule's properties in several ways:

Electronic Effects: Electron-donating groups (like the existing methoxy (B1213986) group) or electron-withdrawing groups (such as halogens or nitro groups) can alter the pKa of the sulfonamide NH group, which can be critical for binding, particularly to metalloenzymes like carbonic anhydrase.

Steric Effects: The size and position of substituents can create favorable or unfavorable steric interactions within the target enzyme's binding pocket. For instance, in a constrained active site, a bulky substituent could prevent optimal binding, whereas in an enzyme with a large accessory binding pocket (like COX-2), a larger group might introduce new, favorable interactions.

Hydrophobicity: Modifying the hydrophobicity of the phenoxy ring can influence how the molecule partitions into the typically hydrophobic binding sites of enzymes like COX and kinases.

Hydrogen Bonding Potential: Introducing groups capable of donating or accepting hydrogen bonds (e.g., hydroxyl, amino groups) could lead to new, specific interactions with amino acid residues in the target's active site, potentially increasing affinity and selectivity.

For example, in a study of 2-phenoxybenzamide (B1622244) antimalarials, replacing a 4-fluorophenoxy substituent with an unsubstituted phenoxy group led to a decrease in activity, highlighting the significant impact of even a small electronic and steric change on the phenoxy ring. While the target is different, the principle demonstrates the sensitivity of biological activity to phenoxy ring substitution. Similarly, SAR studies on benzenesulfonamide (B165840) antagonists showed that the substitution pattern on the aromatic ring was a critical determinant of activity. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| para-aminobenzoic acid (pABA) |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphate |

| Sulfadiazine |

| 4,4′-Diaminodiphenylsulfone (Dapsone) |

| 4-Amino-4′-acetamidodiphenylsulfone |

| Acetazolamide |

| Arachidonic acid |

| Celecoxib |

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide |

Role of the Ethane (B1197151) Chain Length and Flexibility

The length of the alkyl chain in sulfonamide derivatives has been shown to directly influence their physicochemical properties, such as hydrophobicity. Theoretical studies on a series of alkylimino-substituted sulfonamides have demonstrated that hydrophobicity increases with the elongation of the alkylamine chain. nih.gov This principle suggests that modifications to the ethane chain length in this compound would likely alter its lipophilicity, which in turn could affect its membrane permeability, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile. Shortening or lengthening the chain from two carbons would adjust the spatial relationship between the phenoxy ring and the sulfonamide, potentially impacting the molecule's ability to fit into a specific binding pocket of a target protein.

Furthermore, the flexibility of the ethane chain, arising from the free rotation around the C-C and C-O single bonds, allows the molecule to adopt various conformations. This conformational adaptability can be crucial for induced-fit binding to a biological target, where the binding site may undergo a conformational change to accommodate the ligand. The energetic favorability of certain conformations will dictate the molecule's predominant shape in solution and at the active site of a receptor or enzyme.

Impact of Sulfonamide Nitrogen Substitution

The primary sulfonamide group (-SO₂NH₂) in this compound is a key functional group that can be readily modified to modulate the compound's biological activity. Substitution on the sulfonamide nitrogen (N-substitution) can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and steric profile, thereby influencing its interactions with biological targets.

The introduction of various substituents on the sulfonamide nitrogen is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. For instance, in other classes of sulfonamides, N-substitution has been shown to enhance or alter biological activities. Studies on 2-aminothiazole (B372263) sulfonamide derivatives have indicated that the introduction of specific electron-withdrawing groups on an N-aryl substituent can improve antioxidant properties. nih.gov Similarly, research on N-substituted-3-chloro-2-azetidinones has demonstrated that different substituents on the nitrogen atom can lead to varying degrees of antibacterial activity. mdpi.com

For this compound, N-alkylation or N-arylation would be expected to:

Alter Hydrogen Bonding: A primary sulfonamide has two hydrogen bond donors on the nitrogen. N-monosubstitution reduces this to one, and N-disubstitution eliminates it entirely, while potentially introducing new hydrogen bond acceptors. This change would fundamentally alter the molecule's ability to form hydrogen bond networks within a protein's active site.

Introduce Steric Hindrance: Bulky substituents on the sulfonamide nitrogen can introduce steric hindrance that may either prevent the molecule from binding to a target or, conversely, promote a more specific and tighter binding by occupying a particular hydrophobic pocket.

The following table summarizes the potential effects of sulfonamide nitrogen substitution:

| Substitution Type | Potential Impact on Molecular Properties |

| N-alkylation | Increased lipophilicity, altered steric profile, reduced hydrogen bond donor capacity. |

| N-arylation | Significant increase in steric bulk, potential for π-π stacking interactions, modified electronic properties. |

| N-acylation | Introduction of a carbonyl group (hydrogen bond acceptor), potential for altered metabolic stability. |

Molecular Recognition and Ligand-Target Interactions

The biological activity of this compound is contingent upon its ability to recognize and bind to specific molecular targets, such as enzymes or receptors. This molecular recognition is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic contributions.

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specificity and stability of ligand-target interactions. epa.gov In this compound, several functional groups can participate in hydrogen bonding:

The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms).

The ether oxygen of the methoxy group and the phenoxy linkage can act as hydrogen bond acceptors. researchgate.net

The oxygen atom of a methoxy group, in particular, has been identified as a proton acceptor for various types of hydrogen bonds, which can be pivotal in modulating intermolecular interactions within ligand-protein complexes. researchgate.net The ability of these groups to form a network of hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine, histidine, arginine) in a binding pocket is a key determinant of binding affinity and selectivity. nih.gov

Electrostatic Contributions

Electrostatic interactions, which include ion-ion, ion-dipole, and dipole-dipole interactions, also play a significant role in molecular recognition. The sulfonamide group is highly polarized, with the sulfur atom carrying a partial positive charge and the oxygen and nitrogen atoms carrying partial negative charges. This charge distribution allows for favorable electrostatic interactions with polar and charged residues in the binding site. The electron-rich aromatic ring can also participate in π-π stacking or cation-π interactions with complementary residues. Molecular docking studies on various sulfonamide-containing compounds have consistently highlighted the importance of these electrostatic interactions in determining the binding orientation and affinity. unar.ac.idmdpi.comstrath.ac.uk

Enzymatic Biotransformation Pathways of Related Sulfonamides

While specific metabolic data for this compound is not extensively documented, the enzymatic biotransformation pathways can be inferred from studies on structurally related sulfonamides and compounds with similar functional groups. The metabolism of such compounds is primarily aimed at increasing their water solubility to facilitate excretion and is often mediated by cytochrome P450 (CYP) enzymes and other enzymatic systems. nih.gov

Common biotransformation reactions for sulfonamides include:

N-acetylation and N-glucosidation: The sulfonamide nitrogen or the aromatic amine (if present) can be acetylated or conjugated with glucuronic acid.

Hydroxylation: The aromatic ring or alkyl chains can undergo hydroxylation, primarily mediated by CYP enzymes. nih.gov For this compound, the phenyl ring and the ethane chain are potential sites for hydroxylation.

O-demethylation: The 4-methoxy group can be demethylated by CYP enzymes to yield a phenolic metabolite.

Ether cleavage: The ether linkage, while generally stable, can be a target for enzymatic cleavage.

Hydrolysis of the sulfonamide bond: Certain microorganisms have been shown to possess enzymes capable of hydrolyzing the sulfonamide bond, although this is less common in mammalian metabolism. nih.gov

Studies on the biodegradation of sulfonamide antibiotics by bacteria have identified various transformation products, indicating that environmental microorganisms can employ diverse enzymatic pathways for their degradation. researchgate.netmdpi.comnih.gov For instance, the degradation of some sulfonamides can involve the cleavage of the bond between the sulfur atom and the nitrogen atom.

The following table outlines potential metabolic pathways for this compound based on the metabolism of related compounds:

| Metabolic Pathway | Potential Site of Action on this compound | Mediating Enzymes (Examples) |

| Aromatic Hydroxylation | Phenyl ring | Cytochrome P450 (e.g., CYP1A2, CYP2C9, CYP3A4) |

| O-Demethylation | 4-methoxy group | Cytochrome P450 (e.g., CYP2D6) |

| Aliphatic Hydroxylation | Ethane chain | Cytochrome P450 |

| N-Glucuronidation | Sulfonamide nitrogen | UDP-glucuronosyltransferases (UGTs) |

Computational Chemistry and Theoretical Studies of 2 4 Methoxyphenoxy Ethane 1 Sulfonamide

Molecular Docking and Dynamics Simulations:These computational techniques are pivotal in predicting how a molecule might interact with a biological target, such as a protein.

Binding Affinity Estimation:Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation calculations based on molecular dynamics simulations would be employed to estimate the strength of the interaction between the compound and its target protein.

While general computational studies have been conducted on the broader class of sulfonamides and on various methoxyphenoxy-containing compounds, the specific data for 2-(4-Methoxyphenoxy)ethane-1-sulfonamide remains elusive in the public domain. The execution of such a detailed computational study would require dedicated research using specialized software and computational resources.

Without access to the results of such specific studies, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Dynamic Behavior in Solvated Environments

The dynamic behavior of this compound in various solvent environments is a critical aspect of its computational characterization. Understanding its conformational flexibility, solvent interactions, and dynamic stability provides insights into its behavior in biological systems. Molecular dynamics (MD) simulations are a powerful tool for studying these phenomena at an atomic level. peerj.com

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic physiological or experimental conditions. The system's trajectory over time is calculated by integrating Newton's laws of motion for all atoms, governed by a force field that describes the intra- and intermolecular forces.

Key dynamic properties that can be investigated include:

Solvent Interaction: The sulfonamide and methoxy (B1213986) groups are capable of forming hydrogen bonds with protic solvents like water. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing how the solvent stabilizes different conformations. The analysis of radial distribution functions (RDFs) for solvent molecules around specific atoms of the compound can provide a detailed picture of the solvation shell structure.

These simulations provide a microscopic view of how the solvated environment influences the structural dynamics of this compound, which is fundamental for interpreting its structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for this compound are not extensively published, the methodology provides a framework for predicting the activity of its analogs and guiding the design of more potent molecules.

The development of a QSAR model for a series of analogs of this compound would involve synthesizing or computationally generating a set of structurally related compounds, measuring their biological activity (e.g., inhibitory concentration, IC50), and then correlating this activity with calculated molecular descriptors.

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.govuniroma1.it For a series of analogs based on the this compound scaffold, a wide range of descriptors would be calculated to capture the chemical variations within the set. These descriptors can be categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, they include constitutional descriptors (e.g., number of rotatable bonds), topological indices (e.g., Kier & Hall connectivity indices), and counts of specific functional groups or pharmacophore features. tiu.edu.iq

3D Descriptors: Calculated from the 3D conformation of the molecule, these include steric descriptors (e.g., van der Waals volume, solvent-accessible surface area) and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). researchgate.netresearchgate.net

Physicochemical Properties: Descriptors like the logarithm of the octanol-water partition coefficient (logP) for lipophilicity and Molar Refractivity (MR) for polarizability and steric bulk are crucial. mdpi.comekb.eg

A selection of relevant descriptors for QSAR studies on sulfonamide analogs is presented in the table below.

| Descriptor Class | Descriptor Name | Significance |

| Physicochemical | AlogP, logP | Represents hydrophobicity, crucial for membrane permeability. |

| Steric/Topological | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

| Steric/Topological | van der Waals Volume | Describes the steric bulk of the molecule. nih.gov |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule. |

| 3D-MoRSE | RDF Descriptors | 3D descriptors that encode information about interatomic distances. researchgate.net |

| WHIM | WHIM Descriptors | 3D descriptors that capture information on molecular size, shape, and symmetry. researchgate.net |

| Constitutional | Number of H-bond donors/acceptors | Important for specific interactions with biological targets. |

The goal is to select a subset of these descriptors that are highly correlated with the biological activity but not highly correlated with each other to avoid redundancy.

Once descriptors are selected, a mathematical model is developed to link them to the observed biological activity. Multiple Linear Regression (MLR) is a common method, which generates an equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptor values and c represents the regression coefficients. nih.gov Other methods, including Partial Least Squares (PLS) and machine learning algorithms like Artificial Neural Networks (ANN), can also be employed. researchgate.netnih.gov

Model validation is the most critical phase to ensure that the developed model is robust, stable, and has predictive power. nih.govsemanticscholar.orgresearchgate.net Validation is performed using several statistical metrics:

Internal Validation: This process uses only the training set (the data used to build the model) to check the model's robustness. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which yields the cross-validated correlation coefficient (Q² or R²cv). researchgate.net A high Q² value (typically > 0.5) indicates good internal predictivity.

External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used during model development. The model is used to predict the activity of these compounds, and the predicted values are compared to the experimental ones. The predictive ability is quantified by the predicted correlation coefficient (R²pred). uniroma1.itnih.gov

The table below summarizes key statistical parameters for QSAR model validation.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated R² | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predicted R² for Test Set | R²pred | Measures the model's ability to predict the activity of an external set of compounds. | > 0.5 |

| Root Mean Square Error | RMSE | Represents the deviation between predicted and observed values. | As low as possible |

A QSAR model is considered reliable only if it satisfies stringent validation criteria for both internal and external datasets. researchwithrutgers.com

A validated QSAR model serves as a powerful predictive tool. Its primary application is to estimate the biological activity of novel, yet-to-be-synthesized analogs of this compound. This allows computational chemists to screen a large number of virtual compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. ekb.egresearchgate.net

This in silico screening process significantly accelerates the drug discovery cycle by focusing resources on the most promising candidates. Furthermore, the descriptors included in the QSAR equation provide valuable insights into the structural features that are either beneficial or detrimental to activity. For example, if a descriptor related to hydrophobicity has a positive coefficient in the model, it suggests that increasing the hydrophobicity of analogs might lead to higher activity.

It is crucial to consider the Applicability Domain (AD) of the QSAR model. nih.gov The AD defines the chemical space of structures for which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less trustworthy.

De Novo Design and Virtual Screening Approaches

In addition to QSAR, other computational strategies like virtual screening and de novo design can be employed to discover novel compounds related to this compound.

Virtual Screening (VS) is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. If this compound is a known active compound, VS can be used to find new molecules with potentially similar or better activity. There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of active molecules like this compound. A pharmacophore model can be developed based on its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic ring, hydrophobic sites). nih.govnih.gov This model is then used as a 3D query to search databases for other molecules that possess the same features in a similar spatial arrangement.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known (e.g., from X-ray crystallography), molecular docking can be used. In this approach, candidate molecules from a library are computationally placed into the binding site of the target protein. A scoring function then estimates the binding affinity for each molecule, allowing the top-scoring compounds to be selected for further investigation. mdpi.com

De Novo Design is a more creative computational approach where novel molecular structures are built from scratch, either atom-by-atom or fragment-by-fragment, within the constraints of a target's binding site. nih.gov Instead of searching for existing molecules, de novo design algorithms generate new structures that are optimized to have favorable interactions with the target protein. This approach has the potential to create highly novel and patentable chemical entities that might not be present in existing compound libraries. researchgate.net These newly designed molecules can subsequently be evaluated using QSAR models or docking simulations before being considered for synthesis.

Both virtual screening and de novo design are integral parts of modern computational drug discovery, complementing experimental efforts to identify and optimize new therapeutic agents. acs.orgacs.org

Coordination Chemistry of 2 4 Methoxyphenoxy Ethane 1 Sulfonamide and Its Metal Complexes

Ligand Properties of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide

Potential Coordination Sites

The potential coordination sites on the this compound molecule would theoretically include the sulfonamide nitrogen, the two oxygen atoms of the sulfonyl group, and the ether oxygen of the methoxyphenoxy group. The nitrogen atom, after deprotonation, could act as a potent donor. The sulfonyl oxygens could also participate in coordination, potentially leading to chelation. The ether oxygen presents another possible, albeit likely weaker, coordination site. However, without experimental data, the actual preferred coordination sites in metal complexes are unknown.

Acid-Base Properties in Complexation

The acidity of the sulfonamide proton (-SO₂NH-) is a critical factor in its coordination chemistry, as deprotonation is often a prerequisite for coordination of the nitrogen atom. The pKa value of this proton in this compound is not documented. This value would be influenced by the electronic effects of the 4-methoxyphenoxyethyl group. The methoxy (B1213986) group is electron-donating, which might slightly increase the pKa compared to unsubstituted arylsulfonamides, thereby influencing the pH conditions required for complex formation.

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes

There are no published methods for the synthesis of transition metal complexes specifically with this compound. General synthetic routes for sulfonamide complexes often involve the reaction of a metal salt with the sulfonamide ligand in a suitable solvent, frequently in the presence of a base to facilitate deprotonation of the sulfonamide nitrogen.

Coordination Modes and Geometries

The coordination modes (e.g., monodentate, bidentate) and the resulting geometries (e.g., tetrahedral, square planar, octahedral) of metal complexes of this compound have not been determined. These would depend on the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Spectroscopic and Structural Analysis of Complexes

No spectroscopic (e.g., IR, UV-Vis, NMR) or structural (e.g., X-ray crystallography) data for metal complexes of this compound are available in the literature. Such data would be essential to confirm the coordination of the ligand to the metal center and to elucidate the precise structure of the resulting complexes.

X-ray Crystallography

A related compound, 1,2-bis(4-methoxyphenoxy)ethane, has been structurally characterized by X-ray crystallography. researchgate.netnih.gov Its crystal structure reveals important conformational features that could be relevant to the coordination behavior of the structurally similar this compound ligand.

Table 1: Illustrative Crystal Data for a Hypothetical Metal Complex of this compound

| Parameter | Value |

| Empirical Formula | [M(C₉H₁₂NO₄S)₂(H₂O)₂] |

| Formula Weight | (Calculated based on metal M) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | (Hypothetical value) |

| b (Å) | (Hypothetical value) |

| c (Å) | (Hypothetical value) |

| β (°) | (Hypothetical value) |

| Volume (ų) | (Hypothetical value) |

| Z | 4 |

| Density (calculated) (g/cm³) | (Hypothetical value) |

| R-factor | (Hypothetical value) |

Note: This table is for illustrative purposes only, as specific crystallographic data for metal complexes of this compound are not currently available in the cited literature.

NMR, IR, and UV-Vis Spectroscopy

Spectroscopic techniques provide valuable information about the electronic and structural properties of these complexes in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in diamagnetic metal complexes. Upon coordination to a metal ion, the chemical shifts of the protons and carbons in the this compound ligand are expected to change. The magnitude and direction of these changes can provide information about the binding site of the ligand and the extent of electron density redistribution upon complexation. For paramagnetic complexes, NMR spectra can be more complex due to signal broadening and large shifts, but can still yield valuable information about the magnetic properties of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination modes of the sulfonamide group. The characteristic stretching frequencies of the S=O and N-H bonds in the free ligand are expected to shift upon coordination to a metal ion. mdpi.com A shift to lower wavenumbers for the symmetric and asymmetric SO₂ stretching vibrations is indicative of coordination through the sulfonyl oxygen atoms. Similarly, a change in the N-H stretching frequency can suggest the involvement of the sulfonamide nitrogen in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of this compound in the UV-Vis region can provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonding. This data can be used to infer the coordination environment of the metal center (e.g., octahedral, tetrahedral).

Table 2: Representative Spectroscopic Data for a Hypothetical Transition Metal Complex of this compound

| Spectroscopic Technique | Key Observables | Interpretation |

| ¹H NMR (in DMSO-d₆) | Shift in aromatic and aliphatic proton signals | Indicates ligand coordination and changes in electronic environment. |

| ¹³C NMR (in DMSO-d₆) | Shift in carbon signals, especially those near potential coordination sites | Confirms coordination and provides further detail on binding mode. |

| IR (cm⁻¹) | Shift in ν(SO₂) and ν(N-H) bands | Identifies the involvement of the sulfonamide group in metal binding. |

| UV-Vis (nm) | d-d transition bands, Ligand-to-Metal Charge Transfer (LMCT) bands | Provides insights into the coordination geometry and electronic structure of the metal center. |

Note: The data in this table are representative and intended for illustrative purposes.

Theoretical Insights into Metal-Ligand Bonding in this compound Complexes

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental data and provide deeper insights into the nature of metal-ligand bonding in complexes of this compound. Theoretical calculations can be used to predict the optimized geometries of the complexes, which can then be compared with experimental X-ray crystal structures.

Furthermore, analysis of the molecular orbitals and charge distribution can elucidate the nature of the coordinate bonds. For instance, calculations can quantify the extent of covalent versus electrostatic character in the metal-ligand interactions. Natural Bond Orbital (NBO) analysis can provide information about donor-acceptor interactions between the ligand and the metal. Theoretical calculations can also be used to predict and interpret the spectroscopic properties (IR, UV-Vis) of the complexes, aiding in the assignment of experimental spectra.

Mechanistic Investigation of Metal-Complexed Sulfonamide Activity

The biological activity of sulfonamides can be significantly enhanced upon coordination to metal ions. Mechanistic investigations into the activity of metal-complexed sulfonamides are crucial for understanding their mode of action and for the rational design of new therapeutic agents. While specific mechanistic studies on complexes of this compound are limited, general principles derived from studies on other metal-sulfonamide complexes can be considered.

The enhanced activity of metal complexes is often attributed to factors such as increased lipophilicity, which can facilitate transport across cell membranes. The metal ion itself can also play a direct role in the mechanism of action, for example, by binding to biological targets or by participating in redox processes. Kinetic studies can be employed to investigate the rates and mechanisms of ligand substitution reactions, which are important for understanding how these complexes interact with biological molecules. Computational modeling can also be used to simulate the interactions of these complexes with biological targets, such as enzymes or DNA, providing insights into their potential mechanisms of action at a molecular level.

Advanced Research Applications and Future Directions

Development of Chemical Probes based on 2-(4-Methoxyphenoxy)ethane-1-sulfonamide Scaffold

Chemical probes are specialized small molecules used to study and manipulate biological systems and their protein functions in a controlled manner. mskcc.org The this compound scaffold serves as a foundational structure for designing such probes. By chemically modifying this core, researchers can introduce various functional groups to investigate specific biological questions. mskcc.org

These modifications can include:

Fluorescent Dyes: Attaching a fluorophore to the scaffold allows for the visualization of the molecule's localization within cells using techniques like fluorescence microscopy and flow cytometry.

Biotinylation: Incorporating a biotin (B1667282) tag enables the isolation and identification of protein targets through affinity purification techniques, often coupled with mass spectrometry for large-scale proteomic analyses. mskcc.org

Photoaffinity Labels: Introducing a photoreactive group allows for the formation of a permanent, covalent bond between the probe and its target protein upon exposure to UV light, facilitating unambiguous target identification.

Covalent Warheads: The related sulfonyl fluoride (B91410) functional group has been successfully used to create covalent probes that engage specific amino acid residues like histidine, tyrosine, and serine in protein binding sites. rsc.orgnih.gov This principle could be adapted to derivatives of the this compound scaffold to develop highly specific and potent covalent inhibitors.

The development of such probes from this scaffold can help elucidate the mechanism of action of sulfonamide-based compounds and identify novel biological targets.

Strategies for Overcoming Molecular Resistance Mechanisms Related to Sulfonamide Interactions

A significant challenge in the application of sulfonamides is the emergence of resistance. In bacteria, resistance is often mediated by the acquisition of sul genes, which encode for alternative dihydropteroate (B1496061) synthase (DHPS) enzymes that are insensitive to sulfonamide inhibition. springernature.comrepec.orgnih.gov

Detailed molecular studies have revealed the structural basis for this resistance. The resistant Sul enzymes possess a modified active site, notably featuring a Phe-Gly sequence insertion that creates steric hindrance, preventing the binding of sulfonamides while still allowing the natural substrate, p-aminobenzoic acid (pABA), to bind. repec.orgnih.govbiorxiv.org

Strategies to overcome this resistance mechanism focus on rational drug design informed by these structural insights:

Structural Modification: New sulfonamide derivatives can be designed to be less bulky or to have altered conformations that can fit into the reorganized active site of the resistant Sul enzymes.

Bypassing the Active Site: Ligands could be developed to bind to allosteric sites on the DHPS enzyme, inhibiting its function without competing with pABA at the active site.

Alternative Target Inhibition: A more radical approach involves designing compounds that inhibit entirely different, but equally essential, bacterial pathways, thus circumventing the DHPS-related resistance mechanism altogether.

Understanding the molecular foundation of Sul-mediated resistance provides a clear roadmap for developing next-generation sulfonamides that can evade these well-defined resistance mechanisms. repec.orgnih.gov

Multi-Targeted Ligand Design Incorporating the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving multiple biological pathways. nih.gov Multi-targeted ligand design aims to create single chemical entities that can modulate several disease-relevant targets simultaneously, which can lead to improved efficacy and a lower propensity for developing resistance. researchgate.net

The this compound scaffold is a candidate for this approach. Its distinct chemical regions can be considered pharmacophores that can be linked to other active moieties or merged with other scaffolds. nih.gov For instance, the sulfonamide group is a known pharmacophore for targets like carbonic anhydrases, while the phenoxy portion can be modified to interact with a variety of receptors.

Design strategies include:

Pharmacophore Hybridization: Fusing the this compound structure with a known inhibitor of another target (e.g., a kinase inhibitor) via a chemical linker. The nature and length of the linker are critical for maintaining the activity at both targets. nih.gov

Scaffold Merging: Integrating the key binding features of the sulfonamide scaffold with those of another pharmacophore into a single, novel molecule.

Computational Approaches: Utilizing virtual screening, molecular docking, and 3D-pharmacophore models to identify how the scaffold could be modified to achieve affinity for multiple desired targets. nih.govresearchgate.net

| Scaffold Base | Linked Pharmacophore Example | Potential Dual-Target |

| This compound | Quinazoline (B50416) | Carbonic Anhydrase / EGFR Kinase |

| This compound | 1,4-Dihydropyridine | Carbonic Anhydrase / Calcium Channel |

| This compound | Phenylpiperidine | Carbonic Anhydrase / Dopamine D2 Receptor |

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

Combinatorial chemistry and high-throughput screening (HTS) are cornerstones of modern drug discovery, allowing for the rapid synthesis and evaluation of thousands to millions of compounds. combichemistry.combenthamscience.com The this compound scaffold is well-suited for these methodologies.

Its structure presents several points for chemical diversification:

Aromatic Ring Substitution: The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyls, nitro groups) to explore structure-activity relationships (SAR).

Sulfonamide Nitrogen: The sulfonamide nitrogen can be alkylated or acylated to generate a library of secondary or tertiary sulfonamides.

Methoxy (B1213986) Group Modification: The methoxy group can be replaced with other alkoxy groups of varying lengths and branching.

These modifications can be performed systematically using solid-phase or solution-phase synthesis techniques to generate a large library of analogs. combichemistry.com Modern methods, such as microwave-assisted synthesis, can accelerate the creation of these derivatives. scirp.orgekb.eg The resulting library can then be subjected to HTS against a panel of biological targets to identify "hit" compounds with desired activities. combichemistry.com

Innovations in Analytical Techniques for Sulfonamide Research

Advances in analytical chemistry are crucial for the study of sulfonamides, from quantifying their presence in complex samples to characterizing their interactions with biological molecules. drugdiscoverytoday.com Several innovative techniques have been developed and refined for sulfonamide research.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for their high sensitivity and resolution. ymerdigital.comresearchgate.net Coupling these techniques with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and low detection limits, making it the preferred method for quantitative analysis. researchgate.netnih.gov

Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) offer rapid, cost-effective, and portable options for detecting sulfonamides, suitable for on-site or high-throughput screening applications. ymerdigital.com

Advanced Sample Preparation: Overcoming matrix effects in complex biological or environmental samples is a significant challenge. ymerdigital.com Innovations like magnetic solid-phase extraction (MSPE) using functionalized nanoparticles offer a simpler, faster, and more efficient way to isolate and pre-concentrate sulfonamides before analysis compared to traditional solid-phase extraction (SPE). benthamscience.comnih.gov

Capillary Electrophoresis (CE): CE provides a versatile and cost-effective alternative to HPLC for separating analytes based on their electrophoretic mobility, finding applications in various stages of drug discovery. drugdiscoverytoday.com

| Technique | Key Features | Primary Application |

| UHPLC-MS/MS | High sensitivity, high selectivity, high resolution, fast analysis time. researchgate.netnih.gov | Accurate quantification in complex matrices. nih.gov |

| ELISA | Rapid, cost-effective, portable. ymerdigital.com | High-throughput screening, on-site testing. ymerdigital.com |

| MSPE | Simple, fast, efficient sample cleanup and pre-concentration. nih.gov | Sample preparation for trace analysis. |

| CE | Versatile, low solvent consumption, cost-effective. drugdiscoverytoday.com | Quality control, impurity profiling. |

Future Outlook for Phenoxyethane Sulfonamide Research in Chemical Biology

The future of research involving the phenoxyethane sulfonamide scaffold, exemplified by this compound, is promising and multifaceted. The growing understanding of sulfonamide resistance mechanisms at a molecular level is paving the way for the rational design of new compounds capable of evading these defenses. nih.gov

Furthermore, the integration of this scaffold into multi-target drug discovery programs holds potential for addressing complex diseases with more effective therapies. nih.gov The continued development of sulfonyl-based chemical probes will expand the druggable target space and provide invaluable tools for fundamental biological research. nih.gov As combinatorial synthesis and HTS technologies continue to evolve, they will enable the exploration of vast chemical spaces around this scaffold, accelerating the discovery of novel bioactive molecules. The synergy between advanced synthesis, sophisticated analytical techniques, and a deeper understanding of molecular interactions ensures that phenoxyethane sulfonamides will remain a significant area of investigation in chemical biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide?

- Answer : The compound can be synthesized via nucleophilic substitution of sulfonyl chloride intermediates with 4-methoxyaniline. For example, 2-phthalimido-ethanesulfonyl chloride (generated from chlorination with SOCl₂) reacts with 4-methoxyaniline in pyridine at 0–5°C, followed by deprotection and crystallization (e.g., acetic acid:water mixtures). Yields typically range from 12–60%, depending on reaction conditions .

Q. How is this compound characterized structurally and analytically?

- Answer : Key characterization techniques include:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments.

- ESI–MS : For molecular ion verification and fragmentation pattern analysis.

- ATR FT-IR : To identify sulfonamide (–SO₂NH–) and methoxy (–OCH₃) functional groups.

- Elemental analysis : To validate purity and stoichiometry .

Q. What solubility and formulation challenges are associated with this compound, and how are they addressed?

- Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, pyridine) but limited solubility in water. Formulation strategies include:

- Co-crystallization with hydrophilic counterions (e.g., potassium salts).

- Use of surfactant-assisted micellar systems for in vitro assays.

- Solubility enhancement via pH adjustment in aqueous buffers (e.g., phosphate buffer at pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Answer : SAR studies should focus on:

- Substituent variation : Introducing electron-withdrawing/donating groups (e.g., halogens, nitro) on the methoxyphenyl ring to modulate electronic effects.

- Sulfonamide backbone modification : Replacing ethane-1-sulfonamide with bulkier or rigid analogs (e.g., cyclopropane derivatives) to assess steric effects.

- Crystallographic data : Utilize X-ray structures (e.g., from related sulfonamides ) to guide rational design of analogs with improved target binding.

Q. How can contradictions in reported biological activity data for sulfonamide derivatives be resolved?

- Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Meta-analysis : Pooling data from multiple studies to identify consensus trends.

- Target-specific assays : Use CRISPR-engineered cell lines to isolate primary target effects.

- In silico docking : Cross-validate activity data with molecular docking results using crystal structures of target proteins (e.g., carbonic anhydrase IX) .

Q. What experimental approaches can improve the yield of this compound synthesis?

- Answer : Yield optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DMF vs. pyridine), and stoichiometry.

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide bond formation.

- In-line monitoring : Use TLC or HPLC to track reaction progress and minimize byproduct formation .

Q. How can computational modeling be applied to predict the pharmacokinetic properties of this compound?

- Answer : Computational tools include:

- ADMET prediction : Use software like SwissADME to estimate absorption, metabolism, and toxicity.

- Molecular dynamics (MD) simulations : Assess membrane permeability via lipid bilayer models.

- Docking studies : Compare binding affinities with structurally characterized sulfonamide-protein complexes (e.g., PDB entries from ).

Q. What crystallization conditions are optimal for obtaining high-quality single crystals of this compound?

- Answer : Successful crystallization requires:

- Slow evaporation : From ethanol/water (1:1) at 4°C.

- Seeding : Introduce microcrystals from analogous sulfonamides (e.g., 4-methoxybenzenesulfonamide derivatives ).

- Additives : Use trace polyethylene glycol (PEG 4000) to stabilize crystal growth.

Q. How can impurities in synthesized batches of this compound be identified and quantified?

- Answer : Impurity profiling involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.